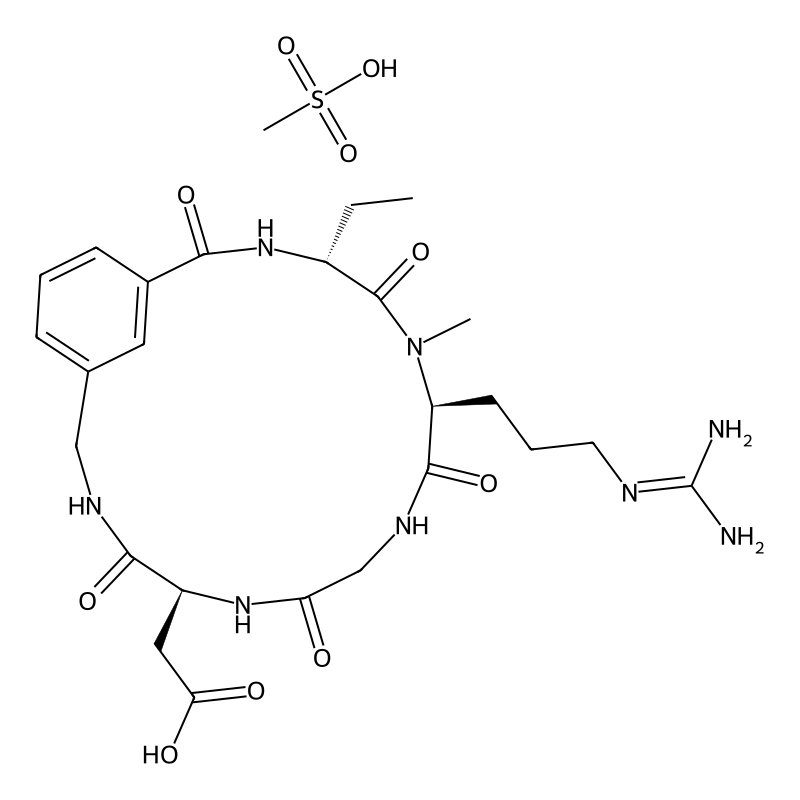

DMP 728 (methanesulfonate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

DMP 728 (methanesulfonate) is a synthetic compound that acts as a potent antagonist of the glycoprotein IIb/IIIa receptor on platelets. This receptor is crucial for platelet aggregation and thrombus formation, making DMP 728 a significant player in antiplatelet therapy. It is characterized by its molecular weight of 656.71 g/mol and is recognized for its ability to inhibit platelet aggregation effectively, which is essential in preventing thrombotic events such as heart attacks and strokes .

DMP 728 primarily functions through competitive inhibition at the glycoprotein IIb/IIIa receptor, blocking the binding of fibrinogen and other adhesive proteins necessary for platelet aggregation. This inhibition can be quantified through various assays measuring platelet aggregation in response to agonists like adenosine diphosphate or collagen. The compound exhibits dose-dependent effects, with higher concentrations leading to greater inhibition of platelet aggregation .

The biological activity of DMP 728 has been extensively studied in both in vitro and in vivo settings. It has demonstrated significant antiplatelet effects, with studies showing over 90% inhibition of platelet aggregation at optimal doses (0.9 mg per subject) while maintaining relatively stable bleeding times up to certain thresholds. The compound's pharmacokinetics reveal an oral bioavailability of approximately 8% to 12%, indicating its potential for oral administration alongside intravenous routes .

The synthesis of DMP 728 involves several steps typical of pharmaceutical compound development, including:

- Starting Materials: The synthesis begins with readily available chemical precursors.

- Reactions: Key reactions may include nucleophilic substitutions and coupling reactions to form the desired methanesulfonate derivative.

- Purification: After synthesis, the product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for biological testing.

Specific details regarding the exact synthetic pathway are often proprietary but generally follow established organic synthesis protocols .

DMP 728 is primarily used in clinical settings as an antiplatelet agent, particularly in the management of cardiovascular diseases where thrombus formation poses significant risks. Its applications include:

- Prevention of coronary artery thrombosis

- Management of acute coronary syndromes

- Adjunct therapy during percutaneous coronary interventions

Additionally, ongoing research explores its potential use in other thrombotic conditions and its efficacy compared to existing antiplatelet therapies .

Interaction studies involving DMP 728 have focused on its pharmacodynamics and pharmacokinetics in various animal models. These studies have shown that DMP 728 interacts with other antithrombotic agents, potentially enhancing their effects or altering their safety profiles. For instance, when combined with anticoagulants, careful monitoring is necessary to avoid excessive bleeding complications .

DMP 728 shares similarities with several other glycoprotein IIb/IIIa antagonists but exhibits unique characteristics that differentiate it from these compounds. Below is a comparison with notable similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Abciximab | Monoclonal antibody inhibitor | Long-lasting effects; used primarily during procedures |

| Eptifibatide | Peptide-based antagonist | Shorter duration; requires continuous infusion |

| Tirofiban | Small molecule antagonist | Rapid onset; reversible binding |

DMP 728 stands out due to its high potency and favorable pharmacokinetic profile, making it suitable for both intravenous and potential oral administration .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

2: Matzdorff AC, Kühnel G, Kemkes-Matthes B, Pralle H, Voss R, Fareed J. Effect of glycoprotein IIb/IIIa inhibitors on CD62p expression, platelet aggregates, and microparticles in vitro. J Lab Clin Med. 2000 Mar;135(3):247-55. PubMed PMID: 10711863.

3: Rebello SS, Huang J, Faul JD, Lucchesi BR. Role of extracellular ionized calcium in the in vitro assessment of GPIIb/IIIa receptor antagonists. J Thromb Thrombolysis. 2000 Jan;9(1):23-8. PubMed PMID: 10590185.

4: Huang J, Rebello SS, Faul JD, Lucchesi BR. Correlation between the in vivo efficacy of GPIIb/IIIa receptor antagonists (m7E3, MK-383 and DMP-728) and ex vivo platelet inhibition. Pharmacology. 1999 May;58(5):252-64. PubMed PMID: 10087466.

5: Boxus T, Touillaux R, Dive G, Marchand-Brynaert J. Synthesis and evaluation of RGD peptidomimetics aimed at surface bioderivatization of polymer substrates. Bioorg Med Chem. 1998 Sep;6(9):1577-95. PubMed PMID: 9801829.

6: Pedicord DL, Thomas BE, Mousa SA, Dicker IB. Glycoprotein IIb/IIIa receptor antagonists inhibit the development of platelet procoagulant activity. Thromb Res. 1998 Jun 15;90(6):247-58. PubMed PMID: 9700855.

7: Hantgan RR, Mousa SA. Inhibition of platelet-mediated clot retraction by integrin antagonists. Thromb Res. 1998 Mar 15;89(6):271-9. PubMed PMID: 9669749.

8: Mousa SA, Bozarth JM, Edwards S, Carroll T, Barrett J. Novel technetium-99m-labeled platelet GPIIb/IIIa receptor antagonists as potential imaging agents for venous and arterial thrombosis. Coron Artery Dis. 1998;9(2-3):131-41. PubMed PMID: 9647415.

9: Michaelis W, Turlapaty P, Gray J, Fiske WD, Faulkner E, Kornhauser D, Mousa SA. Pharmacodynamics and pharmacokinetics of DMP 728, a platelet GPIIb/IIIa antagonist, in healthy subjects. Clin Pharmacol Ther. 1998 Mar;63(3):384-92. PubMed PMID: 9542482.

10: Tsao PW, Forsythe MS, Mousa SA. Dissociation between the anti-aggregatory & anti-secretory effects of platelet integrin alpha IIb beta 3 (GPIIb/IIIa) antagonists, c7E3 and DMP728. Thromb Res. 1997 Oct 15;88(2):137-46. Erratum in: Thromb Res 1998 Jan 15;89(2):97. PubMed PMID: 9361367.

11: Saitoh H, Aungst BJ. Prodrug and analog approaches to improving the intestinal absorption of a cyclic peptide, GPIIb/IIIa receptor antagonist. Pharm Res. 1997 Aug;14(8):1026-9. PubMed PMID: 9279884.

12: Mousa SA, Mu DX, Lucchesi BR. Prevention of carotid artery thrombosis by oral platelet GPIIb/IIIa antagonist in dogs. Stroke. 1997 Apr;28(4):830-5; discussion 835-6. PubMed PMID: 9099204.

13: Maurin MB, Rowe SM, Rockwell A, Foris CM, Hussain MA. Characterization of the salts of a cyclic RGD peptide. Pharm Res. 1996 Mar;13(3):481-4. PubMed PMID: 8692746.

14: Ribadeneira MD, Aungst BJ, Eyermann CJ, Huang SM. Effects of structural modifications on the intestinal permeability of angiotensin II receptor antagonists and the correlation of in vitro, in situ, and in vivo absorption. Pharm Res. 1996 Feb;13(2):227-33. PubMed PMID: 8932441.

15: Mousa SA, DeGrado WF, Mu DX, Kapil RP, Lucchesi BR, Reilly TM. Oral antiplatelet, antithrombotic efficacy of DMP 728, a novel platelet GPIIb/IIIa antagonist. Circulation. 1996 Feb 1;93(3):537-43. PubMed PMID: 8565173.

16: Dandona P, Thusu K, Khurana U, Love J, Aljada A, Mousa S. Calcium, calmodulin and protein kinase C dependence of platelet shape change. Thromb Res. 1996 Jan 15;81(2):163-75. PubMed PMID: 8822131.

17: Aungst BJ, Saitoh H. Intestinal absorption barriers and transport mechanisms, including secretory transport, for a cyclic peptide, fibrinogen antagonist. Pharm Res. 1996 Jan;13(1):114-9. PubMed PMID: 8668658.

18: Burcham DL, Aungst BA, Hussain M, Gorko MA, Quon CY, Huang SM. The effect of absorption enhancers on the oral absorption of the GP IIB/IIIA receptor antagonist, DMP 728, in rats and dogs. Pharm Res. 1995 Dec;12(12):2065-70. PubMed PMID: 8786991.

19: Reilly TM, Mousa SA, Racanelli AL, Thoolen MJ, Flint SK, Bozarth JM, Mu DX, Walton HL. A monoclonal antibody that recognizes the GPIIb/IIIa antagonist DMP 728. Reversal of the effects of DMP 728 on platelet aggregation and bleeding time in the dog. Arterioscler Thromb Vasc Biol. 1995 Dec;15(12):2195-9. PubMed PMID: 7489242.

20: Maurin MB, Hussain MA. A novel isolation method of a stable crystalline salt of a cyclic RGD peptide zwitterion. Pharm Res. 1995 Nov;12(11):1810-2. PubMed PMID: 8592692.